molecular formula C21H16ClNO4 B2427474 N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide CAS No. 1030177-28-6

N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide

Cat. No.: B2427474
CAS No.: 1030177-28-6
M. Wt: 381.81
InChI Key: FMBYWAIUWOKIMV-UHFFFAOYSA-N
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Description

“N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide” is a chemical compound with the CAS Number: 551930-88-2. It has a molecular weight of 255.27 and its IUPAC name is N-[4-(2-formylphenoxy)phenyl]acetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13NO3/c1-11(18)16-13-6-8-14(9-7-13)19-15-5-3-2-4-12(15)10-17/h2-10H,1H3,(H,16,18). This code provides a unique representation of the compound’s molecular structure .


Physical and Chemical Properties Analysis

This compound is a solid with a purity of 90%. It has a molecular formula of C15H13NO3 .

Scientific Research Applications

Dielectric Studies and Hydrogen Bonding

Research on hydrogen-bonded complexes formed by similar compounds, such as formamide and acetamide with phenols, explores the dielectric properties and hydrogen bonding interactions in molecular systems. This study reveals insights into the electron acceptor abilities and polarity of complexes, offering potential applications in understanding molecular interactions in various chemical environments (Malathi, Sabesan, & Krishnan, 2004).

Antioxidant Properties

Phenolic derivatives like acetaminophen, salicylate, and 5-aminosalicylate have been studied for their antioxidant properties, which include inhibiting lipid peroxidation and acting as radical scavengers. These findings suggest potential research applications for N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide in exploring antioxidant mechanisms and developing new antioxidants (Dinis, Maderia, & Almeida, 1994).

Anticancer, Anti-inflammatory, and Analgesic Activities

A study on 2-(substituted phenoxy) acetamide derivatives highlights their potential as anticancer, anti-inflammatory, and analgesic agents. This suggests that this compound could have similar applications, offering a foundation for developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Insecticidal Efficacy

Research on novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives demonstrates significant insecticidal efficacy against the cotton leafworm, hinting at the potential agricultural applications of this compound in pest control (Rashid et al., 2021).

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO4/c22-18-6-2-4-8-20(18)27-17-11-9-16(10-12-17)23-21(25)14-26-19-7-3-1-5-15(19)13-24/h1-13H,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBYWAIUWOKIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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